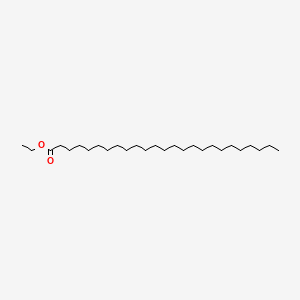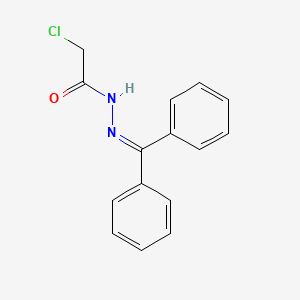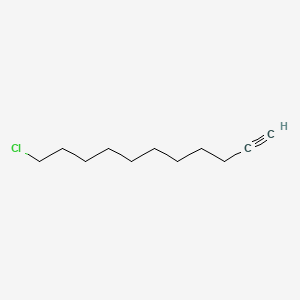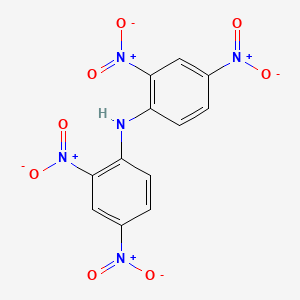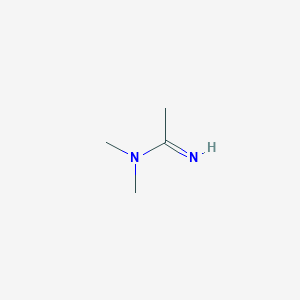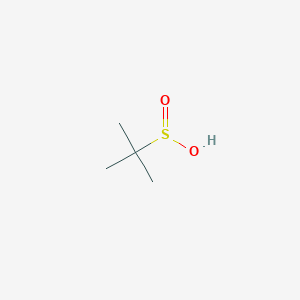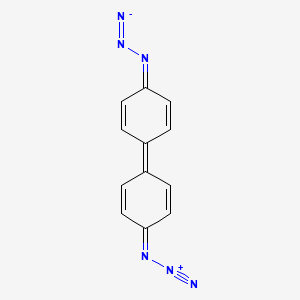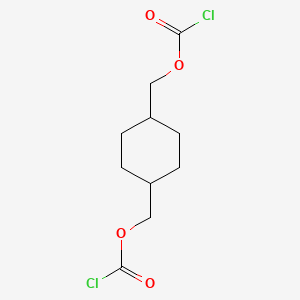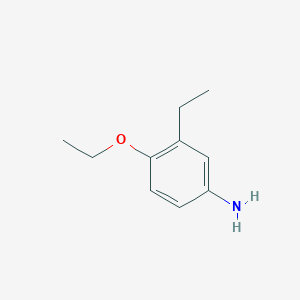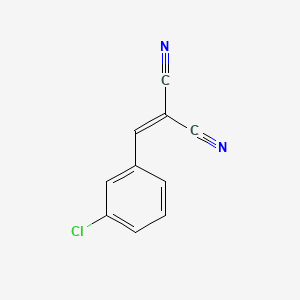
(3-Chlorobenzylidene)propanedinitrile
Übersicht
Beschreibung
(3-Chlorobenzylidene)propanedinitrile is a chemical compound with the CAS Number: 2972-73-8 and Linear Formula: C10H5ClN2 . It is commonly used in scientific research and industry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C10H5ClN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.62 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Analysis : Research has focused on the IR spectra and structural analysis of propanedinitrile derivatives, including (3-Chlorobenzylidene)propanedinitrile. Studies like those by Binev et al. (2003) have investigated the spectral changes and bond order variations in such compounds, which are crucial for understanding their chemical properties and potential applications (Binev, Tsenov, Juchnovski, & Binev, 2003).
Synthesis of Novel Compounds : Gomaa and Döpp (2003) reported on the synthesis of new compounds using propanedinitrile derivatives as precursors. These synthesized compounds have potential applications in various chemical industries, emphasizing the versatility of propanedinitrile derivatives in organic synthesis (Gomaa & Döpp, 2003).
Applications in Organic Synthesis : Propanedinitrile derivatives, including this compound, are used in a broad range of reactions in organic synthesis. Vishwanatha et al. (2013) highlighted their use in condensation, functional group transformation, and heterocycles preparation, illustrating the compound's role in facilitating diverse chemical reactions (Vishwanatha, Panguluri, Sureshbabu, & Basavaprabhu, 2013).
Photovoltaic Solar Cell Applications : The study by Soliman et al. (2013) on 2-(2-furanylmethylene) propanedinitrile, a related compound, suggests potential applications of these compounds in photovoltaic solar cells. Their high dipole moment and energy gap make them suitable for such applications, indicating similar possibilities for this compound (Soliman, Eid, Ali, El-Mansy, & Atef, 2013).
Antibacterial Activity : Al-Adiwish et al. (2012) explored the antibacterial activities of compounds synthesized from propanedinitrile derivatives. This highlights the potential biomedical applications of such compounds, including this compound (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).
Fluorescence Quantum Yield : Cui, Lin, and Wang (2005) developed a synthesis method for polysubstituted 2,6-dicyanoanilines, demonstrating compounds with high fluorescence quantum yields. This suggests the potential for this compound in optical and electronic applications due to its related chemical structure (Cui, Lin, & Wang, 2005).
Genetic Engineering and Biosynthesis : Yang et al. (2018) discussed the use of genetically engineered microorganisms for efficient biosynthesis of 1,3-propanediol, a compound related to propanedinitrile. This indicates potential biotechnological applications for this compound in the synthesis of valuable products (Yang, Yun, Zhang, Magocha, Zabed, Xue, Fokum, Sun, & Qi, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLGAIINXSHQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183868 | |
| Record name | Propanedinitrile, ((3-chlorophenyl)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2972-73-8 | |
| Record name | 3-Chlorobenzylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedinitrile, ((3-chlorophenyl)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorobenzylidenemalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D2K9PJM7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



